KRAS G12D inhibitor 24

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C34H33F3N6O2 |

|---|---|

Peso molecular |

614.7 g/mol |

Nombre IUPAC |

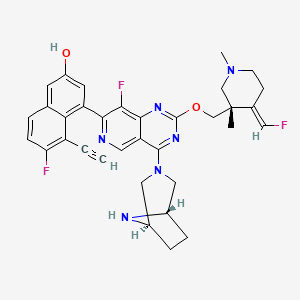

4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol |

InChI |

InChI=1S/C34H33F3N6O2/c1-4-24-27(36)8-5-19-11-23(44)12-25(28(19)24)30-29(37)31-26(14-38-30)32(43-15-21-6-7-22(16-43)39-21)41-33(40-31)45-18-34(2)17-42(3)10-9-20(34)13-35/h1,5,8,11-14,21-22,39,44H,6-7,9-10,15-18H2,2-3H3/b20-13+/t21-,22+,34-/m0/s1 |

Clave InChI |

TXSGYODOAZBXEM-PDHRFWIKSA-N |

SMILES isomérico |

C[C@]\1(CN(CC/C1=C\F)C)COC2=NC3=C(C(=NC=C3C(=N2)N4C[C@H]5CC[C@@H](C4)N5)C6=C7C(=CC(=C6)O)C=CC(=C7C#C)F)F |

SMILES canónico |

CC1(CN(CCC1=CF)C)COC2=NC3=C(C(=NC=C3C(=N2)N4CC5CCC(C4)N5)C6=C7C(=CC(=C6)O)C=CC(=C7C#C)F)F |

Origen del producto |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of KRAS G12D Inhibitor 24

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of the KRAS G12D inhibitor designated as compound 24 . This molecule is a key precursor to the potent and selective non-covalent inhibitor, MRTX1133. Understanding the properties of compound 24 offers critical insights into the structure-activity relationships that culminated in the development of MRTX1133. This document outlines its binding mechanism, impact on cellular signaling, and summarizes key preclinical data.

Core Mechanism of Action

Compound 24 is a non-covalent inhibitor that selectively targets the KRAS G12D mutant protein. Its mechanism of action is centered on binding to a specific pocket on the KRAS protein, known as the Switch II pocket. By occupying this site, the inhibitor locks the KRAS G12D protein in an inactive state, thereby preventing it from engaging with downstream effector proteins.[1] This blockade disrupts the oncogenic signaling cascades that drive tumor cell proliferation and survival.

Molecular dynamics simulations and structural analyses indicate that inhibitors in this class, including the closely related MRTX1133, stabilize the Switch II region.[2] A key interaction involves the formation of a hydrogen bond with Glycine 60, which helps to maintain the Switch I region in a dynamically inactive conformation.[2] This prevents the conformational changes required for KRAS to activate downstream pathways. Notably, these inhibitors can bind to both the GDP-bound (inactive) and GTP-bound (active) states of KRAS G12D, contributing to their potent inhibitory effects.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for compound 24 and its optimized successor, MRTX1133, to provide context for its potency and selectivity.

| Compound | Target | Assay Type | Value | Reference |

| Compound 24 | KRAS G12D | pERK Inhibition (Cellular) | IC50: 24 nM | [4] |

| MRTX1133 | KRAS G12D | Biochemical Binding (HTRF) | IC50: <2 nM | [5] |

| MRTX1133 | KRAS G12D | Binding Affinity (SPR) | KD: ~0.2 pM | [5] |

| MRTX1133 | KRAS G12D | pERK Inhibition (AGS cells) | IC50: 2 nM | [3] |

| MRTX1133 | KRAS G12D | Cell Viability (AGS cells) | IC50: 6 nM | [3] |

| MRTX1133 | KRAS WT | Cell Viability (MKN1 cells) | >500-fold selectivity vs. G12D | [3] |

Table 1: In Vitro Potency and Binding Affinity

| Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |

| Panc 04.03 Xenograft | MRTX1133 | 3 mg/kg BID (IP) | 94% TGI | [6] |

| Panc 04.03 Xenograft | MRTX1133 | 10 mg/kg BID (IP) | -62% Regression | [6] |

| Panc 04.03 Xenograft | MRTX1133 | 30 mg/kg BID (IP) | -73% Regression | [6] |

| HPAC Xenograft | MRTX1133 | 30 mg/kg BID (IP) | 85% Regression | [7] |

Table 2: In Vivo Efficacy of the Optimized Successor, MRTX1133

Signaling Pathway Analysis

KRAS G12D constitutively activates downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. Compound 24 and its analogs inhibit these pathways by preventing the initial step of KRAS activation. The binding of the inhibitor to the Switch II pocket of KRAS G12D blocks its interaction with effector proteins like RAF kinase, thus preventing the phosphorylation and activation of MEK and ERK.[6]

Key Experimental Protocols

Detailed methodologies for the key assays used to characterize Compound 24 and its analogs are provided below.

Biochemical Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the binding affinity of the inhibitor to GDP-bound KRAS G12D.

-

Principle: A competitive binding assay where the inhibitor competes with a labeled ligand for binding to the KRAS G12D protein. The proximity of donor and acceptor fluorophores on the labeled components results in a FRET signal that is inversely proportional to the binding of the test compound.

-

Protocol:

-

Recombinant GDP-loaded KRAS G12D protein is incubated with a biotinylated anti-His tag antibody and a labeled ligand (e.g., a known binder conjugated to a fluorophore).

-

Serial dilutions of the test compound (Compound 24) are added to the mixture.

-

Streptavidin-XL665 (acceptor) and an anti-tag antibody conjugated to a cryptate donor are added.

-

The reaction is incubated to reach equilibrium.

-

The HTRF signal is read on a compatible plate reader.

-

IC50 values are calculated from the dose-response curve.[8]

-

Cellular Phospho-ERK (pERK) Inhibition Assay (Western Blot)

This assay quantifies the inhibition of downstream KRAS signaling in a cellular context.

-

Principle: Measures the levels of phosphorylated ERK (pERK), a key downstream marker of MAPK pathway activation, in KRAS G12D mutant cells after treatment with the inhibitor.

-

Protocol:

-

Cell Culture: Plate KRAS G12D mutant cancer cells (e.g., AGS, Panc 04.03) in 6-well plates and grow to 70-80% confluency.[1]

-

Inhibitor Treatment: Treat cells with a serial dilution of Compound 24 (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blot:

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities to determine the reduction in pERK levels relative to total ERK and the loading control.[1]

-

-

Cell Viability Assay

This assay determines the effect of the inhibitor on cancer cell proliferation and survival.

-

Principle: Measures the metabolic activity of cells, which correlates with the number of viable cells, after treatment with the inhibitor.

-

Protocol:

-

Cell Seeding: Seed KRAS G12D mutant cancer cells in 96-well plates.[9]

-

Treatment: After 24 hours, treat the cells with a range of concentrations of Compound 24.

-

Incubation: Incubate the plates for 72 hours.[9]

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity.

-

Measurement: Measure luminescence using a plate reader.

-

Analysis: Calculate IC50 values by fitting the data to a dose-response curve.[9]

-

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.

-

Principle: Human cancer cells with the KRAS G12D mutation are implanted into immunocompromised mice. The effect of the inhibitor on tumor growth is then monitored over time.

-

Protocol:

-

Cell Implantation: Subcutaneously implant KRAS G12D mutant human cancer cells (e.g., Panc 04.03) into immunocompromised mice.[8]

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size.

-

Randomization: Randomize mice into treatment and vehicle control groups.

-

Treatment Administration: Administer the inhibitor (e.g., via intraperitoneal injection) at specified doses and schedules (e.g., twice daily).[8]

-

Monitoring: Regularly measure tumor volume and mouse body weight.

-

Endpoint: Continue the study until a predefined endpoint is reached (e.g., tumor size limit or study duration).

-

Analysis: Calculate tumor growth inhibition (TGI) or regression compared to the vehicle control group.[6]

-

Conclusion

KRAS G12D inhibitor 24 is a foundational molecule in the development of non-covalent inhibitors for this historically "undruggable" target. Its mechanism relies on the specific, non-covalent binding to the Switch II pocket of KRAS G12D, leading to the inhibition of downstream oncogenic signaling pathways like MAPK and PI3K-AKT. The quantitative data for compound 24 and its successor, MRTX1133, demonstrate a clear path of structure-based design leading to picomolar binding affinity and potent anti-tumor activity in preclinical models. The experimental protocols provided herein offer a basis for the continued investigation and development of novel KRAS G12D inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Pyrido[4,3-d]pyrimidine Analogs as KRAS G12D Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for a series of pyrido[4,3-d]pyrimidine-based inhibitors targeting the KRAS G12D mutation. The core of this analysis focuses on the developmental series leading to the potent and selective inhibitor MRTX1133, including the specifically highlighted enantiomer, compound 24. This document details the quantitative inhibitory activities, experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: Targeting the "Undruggable" KRAS G12D

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a central node in cellular signaling pathways that regulate cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The G12D mutation, where glycine (B1666218) at position 12 is replaced by aspartic acid, is particularly prevalent and has historically been considered an "undruggable" target due to the lack of a well-defined binding pocket and the high affinity of KRAS for GTP.

Recent advances in drug discovery have led to the development of non-covalent inhibitors that can selectively bind to the KRAS G12D mutant. This guide focuses on a series of pyrido[4,3-d]pyrimidine (B1258125) compounds, including inhibitor 24, which have demonstrated significant promise in preclinical studies. Understanding the SAR of this series is critical for the rational design of next-generation KRAS G12D inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data for key analogs in the pyrido[4,3-d]pyrimidine series, culminating in the highly potent inhibitor MRTX1133. The data is extracted from the pivotal publication by Wang et al. in the Journal of Medicinal Chemistry (2022).

Table 1: SAR of the Piperazine and Pyrrolizidine Moieties

| Compound | R Group Modification | KRAS G12D SPR KD (nM) | pERK IC50 (µM) (AGS cells) |

| 15 | [3.2.1]Bicyclic Diamino | 0.8 | 0.530 |

| 21 | Pyrrolizidine | - | 0.264 |

| 22 | 6,5-fused Bicycle | - | - |

| 23 | Acyclic Amine | - | >10 |

| 24 | (S)-2-fluoro-pyrrolizidine | - | 0.264 |

| 25 | (R)-2-fluoro-pyrrolizidine | - | 0.024 |

Data sourced from Wang et al., J. Med. Chem. 2022, 65, 4, 3123–3133.

Table 2: SAR of the C7-Naphthyl Analogs

| Compound | C7-Naphthyl Modification | Biochemical Activity (nM) | pERK IC50 (nM) (Cellular Assay) |

| 36 | 7-fluoro-8-ethynylnaphthyl | <2 | 24 |

| MRTX1133 | Optimized Naphthyl | <0.0002 (KD) | 2 (AGS cells) |

Data sourced from Wang et al., J. Med. Chem. 2022, 65, 4, 3123–3133.

Table 3: Cellular Activity of MRTX1133 in KRAS G12D Mutant Cell Lines

| Cell Line | Cancer Type | pERK IC50 (nM) | 2D Viability IC50 (nM) |

| AGS | Gastric Adenocarcinoma | 2 | 6 |

| Panc 04.03 | Pancreatic Ductal Adenocarcinoma | - | - |

Data sourced from Wang et al., J. Med. Chem. 2022, 65, 4, 3123–3133.

Experimental Protocols

Detailed methodologies for the key assays cited in the SAR tables are provided below. These protocols are based on the descriptions in the supplementary information of Wang et al., J. Med. Chem. 2022.

Cellular Phospho-ERK (pERK) Inhibition Assay

This assay measures the ability of the inhibitor to block the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway.

Protocol:

-

Cell Culture: KRAS G12D mutant cancer cell lines (e.g., AGS) are cultured in appropriate media and seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified period (e.g., 2 hours).

-

Cell Lysis: After treatment, the cells are lysed to release cellular proteins.

-

Immunoassay: The concentration of phosphorylated ERK (pERK1/2) and total ERK in the cell lysates is quantified using a sensitive immunoassay, such as an AlphaLISA or a TR-FRET-based assay.

-

Data Analysis: The ratio of pERK to total ERK is calculated for each compound concentration. The IC50 value is determined by fitting the dose-response curve with a four-parameter logistic equation.

SOS1-Mediated Nucleotide Exchange Assay (AlphaLISA)

This biochemical assay assesses the inhibitor's ability to prevent the exchange of GDP for GTP on KRAS G12D, a critical step in KRAS activation, which is facilitated by the guanine (B1146940) nucleotide exchange factor (GEF) SOS1.

Protocol:

-

Reagent Preparation: Recombinant, purified KRAS G12D protein is pre-loaded with GDP. Recombinant SOS1 protein is prepared in an appropriate assay buffer.

-

Compound Incubation: The test inhibitor is incubated with GDP-loaded KRAS G12D.

-

Initiation of Exchange Reaction: The nucleotide exchange reaction is initiated by the addition of SOS1 and a biotinylated GTP analog.

-

Detection: After a defined incubation period, AlphaLISA acceptor beads coated with an antibody against the tag on KRAS and donor beads coated with streptavidin are added. In the absence of inhibition, the biotin-GTP binds to KRAS, bringing the donor and acceptor beads into proximity, which generates a chemiluminescent signal upon excitation.

-

Data Analysis: The signal is measured using an appropriate plate reader. The IC50 value is calculated from the inhibitor concentration-dependent decrease in the AlphaLISA signal.

Surface Plasmon Resonance (SPR) for Binding Affinity (KD)

SPR is a label-free technique used to measure the binding affinity (KD) of the inhibitors to the KRAS G12D protein.

Protocol:

-

Immobilization: Recombinant KRAS G12D protein is immobilized on the surface of a sensor chip.

-

Analyte Injection: A series of concentrations of the test compound (analyte) are flowed over the sensor chip surface.

-

Binding Measurement: The binding of the analyte to the immobilized protein is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.

-

Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (KD) is calculated from these kinetic parameters.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the KRAS signaling pathway and a typical experimental workflow.

Caption: KRAS G12D Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for pERK Inhibition Assay.

Conclusion

The structure-activity relationship of the pyrido[4,3-d]pyrimidine series of KRAS G12D inhibitors, exemplified by compound 24 and culminating in MRTX1133, provides a compelling case study in modern structure-based drug design. The systematic optimization of different regions of the scaffold has led to a remarkable increase in potency, driven by enhanced interactions with the switch II pocket of the mutant protein. The detailed experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery, facilitating further efforts to develop effective therapies against KRAS-driven cancers.

Synthetic Pathway of KRAS G12D Inhibitor 24: A Technical Guide

Disclaimer: The precise, step-by-step synthesis protocol for KRAS G12D inhibitor 24, also identified as TSN1611 and developed by Tyligand Bioscience, is not publicly available in its entirety at the time of this writing. The key patent application, WO2025016432, which is expected to contain these details, is not yet fully accessible. Therefore, this document provides a representative synthesis pathway based on the known chemical scaffolds of similar KRAS G12D inhibitors, particularly those featuring quinazoline (B50416) and related heterocyclic cores coupled with substituted piperazine (B1678402) moieties. This guide is intended for researchers, scientists, and drug development professionals to illustrate the plausible synthetic strategies for this class of molecules.

Overview of KRAS G12D and Inhibitor Strategy

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a crucial GTPase that functions as a molecular switch in cell signaling pathways, regulating cell proliferation, differentiation, and survival. The G12D mutation, where glycine (B1666218) at position 12 is replaced by aspartic acid, is one of the most common oncogenic mutations in KRAS, leading to its constitutive activation and driving tumor growth. KRAS G12D inhibitors are designed to specifically target this mutant protein, locking it in an inactive state and thereby inhibiting downstream signaling.

Figure 1: Simplified KRAS Signaling Pathway A diagram illustrating the role of KRAS in the MAPK/ERK signaling cascade and the point of intervention by KRAS G12D inhibitors.

Representative Synthetic Pathway

The synthesis of a molecule like this compound is anticipated to be a multi-step process involving the construction of a core heterocyclic scaffold, followed by the strategic introduction of various substituents to achieve the desired potency, selectivity, and pharmacokinetic properties. Based on the structures of publicly disclosed KRAS inhibitors, a plausible synthetic route would involve the synthesis of a functionalized quinazoline core, followed by coupling with a chiral piperazine derivative and other key fragments.

Figure 2: Representative Synthetic Scheme for a KRAS G12D Inhibitor A plausible multi-step synthesis for a quinazoline-based KRAS G12D inhibitor, analogous to the likely structure of inhibitor 24.

Experimental Protocols (Representative)

The following are generalized experimental protocols for the key transformations depicted in the representative synthetic scheme. These are based on standard procedures for the synthesis of similar heterocyclic compounds.

Step 1: Acylation of 2-Aminobenzonitrile

Objective: To form the N-acylanthranilonitrile intermediate.

Procedure:

-

A solution of a substituted 2-aminobenzonitrile (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

A base, such as triethylamine (B128534) or pyridine (B92270) (1.2 eq.), is added to the solution.

-

The mixture is cooled to 0 °C in an ice bath.

-

An acyl chloride (1.1 eq.) is added dropwise to the cooled solution.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure N-acylanthranilonitrile.

Step 2: Cyclization and Chlorination to form the Quinazoline Core

Objective: To construct the chlorinated quinazoline scaffold.

Procedure:

-

The N-acylanthranilonitrile from the previous step (1.0 eq.) is treated with a dehydrating and chlorinating agent, such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.

-

The reaction mixture is heated at reflux for 4-8 hours.

-

After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is quenched by slowly adding it to crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the crude chlorinated quinazoline intermediate.

-

Further purification can be achieved by column chromatography or recrystallization.

Step 3: Nucleophilic Aromatic Substitution (SNAr) with a Piperazine Derivative

Objective: To couple the chiral piperazine moiety to the quinazoline core.

Procedure:

-

The chlorinated quinazoline (1.0 eq.) and a chiral, often mono-protected, piperazine derivative (1.2 eq.) are dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

A non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.), is added to the mixture.

-

The reaction is heated to 80-120 °C and stirred for 12-24 hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.

Step 4: Suzuki Coupling

Objective: To introduce an aryl or heteroaryl substituent.

Procedure:

-

The product from the SNAr reaction (containing a suitable handle for cross-coupling, e.g., a halogen) (1.0 eq.), an aryl boronic acid or ester (1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05-0.1 eq.) are added to a reaction vessel.

-

A suitable solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane and water) and a base (e.g., sodium carbonate or potassium phosphate, 2.0-3.0 eq.) are added.

-

The mixture is degassed and then heated under an inert atmosphere at 80-100 °C for 4-12 hours.

-

After cooling, the reaction mixture is filtered through celite, and the filtrate is partitioned between water and an organic solvent.

-

The organic layer is separated, dried, and concentrated.

-

The final compound is purified by preparative high-performance liquid chromatography (HPLC) or column chromatography.

Data Presentation

While specific quantitative data for the synthesis of this compound is not available, the following table summarizes typical yields for the key reaction types involved in the synthesis of similar kinase inhibitors, as reported in the medicinal chemistry literature.

| Step | Reaction Type | Typical Yield Range (%) | Notes |

| 1 | Acylation | 70-95 | Generally high-yielding and clean reactions. |

| 2 | Cyclization/Chlorination | 50-80 | Can be sensitive to substrate and reaction conditions. |

| 3 | Nucleophilic Aromatic Substitution | 60-90 | Yields are dependent on the reactivity of the halide and the nucleophilicity of the piperazine. |

| 4 | Suzuki Coupling | 50-85 | A robust and widely used reaction; yields can be optimized by catalyst and ligand screening. |

Conclusion

The synthesis of this compound (TSN1611) likely follows a sophisticated, multi-step sequence designed to build a complex, highly functionalized molecule. While the exact details remain proprietary, the representative pathway described herein, involving the construction of a quinazoline core followed by sequential coupling reactions, provides a scientifically sound illustration of the synthetic strategies employed for this important class of anticancer agents. Further disclosure from Tyligand Bioscience or the full publication of the WO2025016432 patent will be necessary to elucidate the precise synthetic route.

The Rise and Setback of a Pioneer: A Technical Deep Dive into the Discovery and Development of KRAS G12D Inhibitor MRTX1133

For decades, the KRAS oncogene has been a formidable foe in cancer therapy, with its G12D mutation being one of the most prevalent and challenging to target. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of MRTX1133 (also referred to as compound 24 in early development), a first-in-class, potent, and selective non-covalent inhibitor of KRAS G12D. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapies.

The development of MRTX1133 by Mirati Therapeutics marked a significant milestone, demonstrating for the first time that non-covalent inhibition of the KRAS G12D mutant was achievable and could lead to robust anti-tumor activity.[1][2] This breakthrough offered a glimmer of hope for treating some of the most aggressive cancers, including pancreatic, colorectal, and non-small cell lung cancers, where the KRAS G12D mutation is a key driver.[3][4]

Core Concepts and Mechanism of Action

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth, proliferation, and survival.[4] The G12D mutation impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active state and leading to aberrant activation of downstream signaling pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[3][4]

MRTX1133 was engineered through extensive structure-based drug design to be a highly potent and selective, non-covalent inhibitor of KRAS G12D.[1][3] It uniquely binds to the switch II pocket of the KRAS G12D protein, a critical region for interactions with downstream effector proteins.[1][4] A key feature of MRTX1133 is its ability to bind to both the inactive (GDP-bound) and active (GTP-bound) forms of the mutant protein, effectively sequestering it and preventing downstream signal transduction.[4][5] This dual binding capability is a significant contributor to its potent inhibitory action.[4] The interaction is further stabilized by a hydrogen bond with His95, a residue unique to KRAS, which contributes to its selectivity over other RAS isoforms like HRAS and NRAS.[2]

Preclinical Data Summary

The preclinical evaluation of MRTX1133 demonstrated its potent and selective activity against KRAS G12D-mutant cancer cells both in vitro and in vivo.

In Vitro Activity

| Assay Type | Cell Line(s) | Parameter | Value | Reference(s) |

| Binding Affinity | GDP-loaded KRAS G12D | KD | ~0.2 pM | [1][5][6] |

| Biochemical Inhibition | GDP-loaded KRAS G12D | IC50 | <2 nM | [5] |

| pERK Inhibition | AGS | IC50 | 2 nM | [1] |

| pERK Inhibition | Panel of KRAS G12D cell lines | IC50 | 1-10 nM | [6] |

| Cell Viability | AGS | IC50 | 6 nM | [1][6] |

| Cell Viability | Panel of KRAS G12D cell lines | IC50 | ~5 nM (median) | [3] |

| Selectivity vs WT KRAS | AGS (G12D) vs. MKN1 (WT Amp) | Fold Selectivity | >500-fold | [1][6] |

In Vivo Efficacy

| Tumor Model | Dosing | Outcome | Reference(s) |

| Panc 04.03 Xenograft | 3 mg/kg BID (IP) | 94% tumor growth inhibition | [1] |

| Panc 04.03 Xenograft | 10 mg/kg BID (IP) | -62% tumor regression | [1] |

| Panc 04.03 Xenograft | 30 mg/kg BID (IP) | -73% tumor regression | [1] |

| HPAC Xenograft | 30 mg/kg BID (IP) | 85% tumor regression | [3] |

Key Experimental Protocols

Cellular Phospho-ERK (pERK) Inhibition Assay

KRAS G12D mutant cancer cell lines (e.g., AGS) were seeded in multi-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of MRTX1133 for a specified period. Following treatment, the cells were lysed, and the protein concentration of the lysates was determined. The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 were quantified using an immunoassay, such as a sandwich ELISA or Western blotting. The ratio of pERK to total ERK was calculated, and the data were plotted against the inhibitor concentration to determine the IC50 value using a non-linear regression model.[4]

2D Cell Viability Assay

Cancer cell lines with the KRAS G12D mutation were seeded in 96-well plates and incubated for 24 hours. The cells were then exposed to various concentrations of MRTX1133 for a prolonged period (e.g., 72 hours). Cell viability was assessed using a commercially available reagent, such as one based on the reduction of resazurin (B115843) or the quantification of ATP. The luminescence or fluorescence signal, which is proportional to the number of viable cells, was measured. The results were normalized to vehicle-treated controls, and the IC50 values were calculated from the resulting dose-response curves.[1]

In Vivo Xenograft Studies

Female immunodeficient mice were subcutaneously inoculated with a suspension of human cancer cells harboring the KRAS G12D mutation (e.g., Panc 04.03 or HPAC).[4] When the tumors reached a predetermined average volume, the animals were randomized into treatment and vehicle control groups. MRTX1133 was administered, typically via intraperitoneal (IP) injection, at various dose levels and schedules (e.g., twice daily).[1][4] Tumor volume and body weight were measured regularly throughout the study. At the end of the study, tumors were excised and weighed. The anti-tumor efficacy was evaluated by comparing the tumor growth in the treated groups to the control group, often expressed as tumor growth inhibition or tumor regression.[1]

Visualizing the Science

KRAS Signaling Pathway and Inhibition by MRTX1133

Caption: KRAS signaling and MRTX1133 inhibition mechanism.

MRTX1133 Discovery and Preclinical Workflow

Caption: MRTX1133 development and evaluation workflow.

Challenges and Future Directions

Despite the promising preclinical data, the clinical development of MRTX1133 encountered significant hurdles. The Phase I/II trial was terminated in March 2025 due to "formulation challenges" that resulted in "highly variable and suboptimal" pharmacokinetics.[2] The likely culprit was the compound's low oral bioavailability, a limitation noted in early preclinical studies which necessitated intraperitoneal administration in animal models.[2][3]

To address this critical issue, research has shifted towards developing prodrugs of MRTX1133.[3][7] Prodrugs are designed to mask the properties of the parent drug that limit its absorption, allowing for improved oral bioavailability.[7] One such effort led to the identification of "prodrug 9," which demonstrated improved pharmacokinetic properties and efficacy in a mouse xenograft model after oral administration.[8]

Furthermore, preclinical studies have identified potential mechanisms of resistance to MRTX1133. Feedback activation of upstream signaling, particularly through the EGFR/ERBB pathway, has been observed following KRAS G12D inhibition.[3][9] This suggests that combination therapies, pairing KRAS G12D inhibitors with agents targeting these feedback loops (e.g., EGFR inhibitors like afatinib (B358) or cetuximab), could be a promising strategy to enhance efficacy and overcome resistance.[3][9]

Conclusion

MRTX1133 stands as a landmark achievement in the quest to drug the "undruggable" KRAS oncogene. Its discovery validated the feasibility of developing potent and selective non-covalent inhibitors for the challenging G12D mutation and provided a powerful tool for cancer research. While the initial clinical formulation of MRTX1133 did not succeed, the knowledge gained from its development is invaluable. The ongoing efforts in prodrug design and the exploration of combination strategies are paving the way for the next generation of KRAS G12D inhibitors, bringing renewed hope to patients with these aggressive cancers. The story of MRTX1133 is not one of failure, but a critical chapter in the ongoing narrative of conquering KRAS.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. drughunter.com [drughunter.com]

- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

Technical Guide: Determining the Binding Affinity of KRAS G12D Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and databases did not yield specific binding affinity data for a compound explicitly named "KRAS G12D inhibitor 24". This guide, therefore, utilizes data from well-characterized, potent, and selective KRAS G12D inhibitors, such as MRTX1133, as a representative example to illustrate the principles and methodologies for determining the binding affinity to the KRAS G12D protein.

Introduction to KRAS G12D Inhibition

The KRAS protein is a critical signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[2] This mutation impairs the GTPase activity of KRAS, locking it in a perpetually active state and driving uncontrolled cell proliferation and tumor growth.[2] The development of small molecule inhibitors that can selectively target the KRAS G12D mutant protein is a significant focus of cancer therapy research.[1][2] These inhibitors are designed to bind to the mutant protein and disrupt its downstream signaling.[2]

Quantitative Binding Affinity Data

The binding affinity of an inhibitor to its target protein is a crucial parameter in drug discovery, often quantified by the dissociation constant (KD). A lower KD value indicates a stronger binding affinity. The following table summarizes representative binding affinity data for a well-characterized KRAS G12D inhibitor, MRTX1133, determined by various biophysical techniques.

| Inhibitor | Target Protein | Technique | KD | Reference |

| MRTX1133 | KRAS G12D | Surface Plasmon Resonance (SPR) | ~0.2 pM | [3] |

| MRTX1133 | KRAS WT | Surface Plasmon Resonance (SPR) | >1000-fold selectivity for G12D over WT | [3][4] |

| TH-Z827 | KRAS G12D (GDP-bound) | Isothermal Titration Calorimetry (ITC) | Data not explicitly provided, but shown to bind | [5] |

| TH-Z827 | KRAS G12D (GMPPNP-bound) | Isothermal Titration Calorimetry (ITC) | Data not explicitly provided, but shown to bind | [5] |

| KAL-21404358 | KRAS G12D (GppNHp-bound) | Microscale Thermophoresis (MST) | 88 μM | [6] |

| KAL-21404358 | KRAS G12D (GDP-bound) | Microscale Thermophoresis (MST) | 146 μM | [6] |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

SPR is a label-free optical technique used to measure the real-time interaction between a ligand (e.g., KRAS G12D protein) immobilized on a sensor chip and an analyte (e.g., inhibitor) in solution.[7][8][9]

Protocol:

-

Protein Immobilization:

-

The KRAS G12D protein (ligand) is immobilized on a suitable sensor chip (e.g., CM5 chip) via amine coupling.

-

The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

The KRAS G12D protein, diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

-

Remaining active esters are deactivated with an injection of ethanolamine-HCl.

-

-

Binding Analysis:

-

A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.

-

Serial dilutions of the KRAS G12D inhibitor (analyte) are prepared in the running buffer.

-

Each concentration of the inhibitor is injected over the immobilized KRAS G12D protein for a defined association time, followed by a dissociation phase where only the running buffer flows over the chip.

-

The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is recorded as a sensorgram.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[10][11][12]

Protocol:

-

Sample Preparation:

-

The KRAS G12D protein is placed in the sample cell of the calorimeter.

-

The KRAS G12D inhibitor is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.

-

Both the protein and inhibitor solutions must be in identical, well-matched buffer systems to minimize heat of dilution effects.[13]

-

-

Titration:

-

The inhibitor solution is injected into the protein solution in a series of small, precise aliquots at a constant temperature.

-

The heat released or absorbed upon each injection is measured by the instrument.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of inhibitor to protein.

-

The resulting binding isotherm is fitted to a binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

-

Visualizations

KRAS G12D Signaling Pathway

Caption: Simplified KRAS G12D signaling pathway and point of inhibitor action.

Experimental Workflow for Inhibitor Characterization

Caption: General workflow for the characterization of a KRAS G12D inhibitor.

References

- 1. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]

- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 10. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]

- 13. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

The Downstream Signaling Effects of KRAS G12D Inhibitor 24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream signaling effects of KRAS G12D inhibitor 24 and its close, highly potent analog, MRTX1133. The KRAS G12D mutation is a critical oncogenic driver in numerous cancers, and the development of targeted inhibitors represents a significant advancement in precision oncology. This document outlines the mechanism of action, quantitative effects on key signaling pathways, and detailed experimental protocols for the characterization of this class of inhibitors.

Core Mechanism of Action

This compound and its analogs are non-covalent, reversible inhibitors that selectively target the KRAS G12D mutant protein.[1] These inhibitors bind to the switch II pocket of both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D.[1] This binding event sterically hinders the interaction of KRAS G12D with its downstream effector proteins, most notably RAF kinases, thereby abrogating the constitutive activation of pro-proliferative and survival signaling pathways.[1][2]

Quantitative Analysis of Downstream Signaling Inhibition

The efficacy of KRAS G12D inhibitors can be quantified by their ability to suppress downstream signaling events and inhibit the proliferation of KRAS G12D-mutant cancer cells. The following tables summarize key quantitative data for MRTX1133, a potent analog of inhibitor 24.

Table 1: In Vitro Inhibition of pERK and Cell Viability in KRAS G12D Mutant Cell Lines by MRTX1133

| Cell Line | Cancer Type | pERK IC50 (nM) | Cell Viability IC50 (nM) | Reference |

| AGS | Gastric | 2 | 6 | [3] |

| Panc 04.03 | Pancreatic | ~5 (median) | - | [2] |

| HPAC | Pancreatic | ~5 (median) | - | [2] |

| LS513 | Colorectal | - | 120 | [4][5] |

| HPAF-II | Pancreatic | - | 1,800 | [4][5] |

| SNUC2B | Colorectal | - | 5,700 | [4][5] |

| PANC-1 | Pancreatic | - | 2,800 | [4][5] |

Table 2: In Vivo Anti-Tumor Efficacy of MRTX1133 in Xenograft Models

| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |

| Panc 04.03 | Pancreatic | 3 mg/kg BID (IP) | 94 | [1][3] |

| Panc 04.03 | Pancreatic | 10 mg/kg BID (IP) | -62 (regression) | [1][3] |

| Panc 04.03 | Pancreatic | 30 mg/kg BID (IP) | -73 (regression) | [1][3] |

| HPAC | Pancreatic | 30 mg/kg BID (IP) | 85 (regression) | [1] |

Signaling Pathway Modulation

KRAS G12D constitutively activates multiple downstream pathways critical for tumor growth and survival. The primary cascades affected by inhibitors like MRTX1133 are the MAPK/ERK and PI3K/AKT/mTOR pathways.

MAPK/ERK Pathway

The inhibition of the interaction between KRAS G12D and RAF kinases directly leads to a reduction in the phosphorylation of MEK and its substrate ERK.[2] This is a primary and direct downstream effect of KRAS G12D inhibition.

PI3K/AKT/mTOR Pathway

KRAS G12D also activates the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of KRAS G12D leads to decreased activation of this pathway, as evidenced by reduced phosphorylation of S6, a downstream effector of mTOR.[2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream effects of this compound and its analogs.

Western Blotting for Phosphorylated Signaling Proteins

This protocol is used to determine the levels of phosphorylated ERK (pERK), AKT (pAKT), and S6 (pS6) in response to inhibitor treatment.

Materials:

-

KRAS G12D mutant cancer cell lines (e.g., AGS, Panc 04.03)

-

Cell culture medium and supplements

-

KRAS G12D inhibitor (e.g., MRTX1133)

-

DMSO (vehicle control)

-

Ice-cold Tris-buffered saline (TBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pERK, anti-total ERK, anti-pAKT, anti-total AKT, anti-pS6, anti-total S6, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed KRAS G12D mutant cells in culture plates and allow them to adhere overnight. Treat cells with various concentrations of the KRAS G12D inhibitor or DMSO for the desired time (e.g., 24 hours).

-

Cell Lysis: Place culture dishes on ice, wash cells with ice-cold TBS, and then lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Cell Viability Assay

This assay measures the effect of the inhibitor on cancer cell proliferation and survival.

Materials:

-

KRAS G12D mutant cancer cell lines

-

96-well clear-bottom black plates

-

Cell culture medium and supplements

-

KRAS G12D inhibitor (e.g., MRTX1133)

-

DMSO (vehicle control)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.[4][6]

-

Compound Treatment: Treat the cells with a serial dilution of the KRAS G12D inhibitor or DMSO.[4]

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[4][6]

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[4]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the data to the DMSO-treated control wells and plot the results as a dose-response curve. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[4]

Conclusion

This compound and its more potent analogs, such as MRTX1133, represent a promising therapeutic strategy for cancers driven by this specific mutation. These inhibitors effectively block downstream signaling through the MAPK/ERK and PI3K/AKT/mTOR pathways, leading to potent anti-proliferative effects and tumor regression in preclinical models. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this important class of targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSE290487 - Angiogenesis blockade overcomes acquired KRAS G12D inhibitor resistance driven by KRAS-PI3Kγ interaction - OmicsDI [omicsdi.org]

- 6. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Chemical Properties and Solubility of KRAS G12D Inhibitor 24

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a member of the Ras superfamily of small GTPases, is a critical regulator of cellular signaling pathways controlling cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers. The development of specific inhibitors targeting the KRAS G12D mutant protein has been a significant challenge in oncology drug discovery. This technical guide focuses on KRAS G12D inhibitor 24 (also referred to as compound 103), a potent and orally bioavailable small molecule inhibitor of this challenging therapeutic target.[2][3]

Chemical Properties

This compound is a quinazoline-based compound.[4] Its fundamental chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₃F₃N₆O₂ | [2] |

| Molecular Weight | 614.66 g/mol | [2] |

| CAS Number | 3033701-29-7 | [2] |

| Appearance | Solid | [2] |

Biological Activity

This compound is a highly potent inhibitor of the KRAS G12D mutant protein, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.004 μM.[2][3] This potent inhibitory activity makes it a valuable tool for preclinical research and a promising candidate for further drug development.

Solubility Profile

The solubility of a compound is a critical determinant of its suitability for both in vitro and in vivo applications. This compound exhibits limited aqueous solubility, a common characteristic of many small molecule kinase inhibitors.

Qualitative Solubility:

-

Soluble in: Dimethyl sulfoxide (B87167) (DMSO)[2]

-

Low solubility in: Water[2]

Due to its low water solubility, specific formulations are required for in vivo studies to ensure adequate bioavailability.[2]

Formulation Strategies for In Vivo Administration:

For preclinical animal studies, this compound can be formulated using various excipients to improve its suspension or solubilization. The choice of formulation depends on the intended route of administration (e.g., oral, intravenous).

| Formulation Component | Example Preparation |

| DMSO | Preparation of a stock solution.[2] |

| Corn oil | Used as a vehicle for injection, often in combination with DMSO.[2] |

| PEG300 and Tween 80 | Co-solvents used to create a clear solution for administration.[2] |

| Carboxymethyl cellulose (B213188) (CMC) | Used to create a suspension for oral administration.[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are often proprietary. However, this section provides generalized protocols based on common laboratory practices for similar compounds.

Protocol for Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Calculate the required volume of DMSO to achieve a 10 mM concentration. The volume (in µL) can be calculated using the following formula: Volume (µL) = (Mass (mg) / 614.66 g/mol ) * 100,000

-

Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

-

Vortex the tube vigorously for 1-2 minutes to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for Assessing In Vitro Cell Viability (MTT Assay)

This protocol outlines a general method for evaluating the effect of this compound on the viability of cancer cell lines harboring the KRAS G12D mutation.

Materials:

-

KRAS G12D mutant cancer cell line (e.g., PANC-1, AsPC-1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the KRAS G12D mutant cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Prepare serial dilutions of this compound from the stock solution in complete cell culture medium.

-

Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO at the same final concentration).

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing complex biological pathways and experimental procedures is crucial for understanding and communication in research. The following diagrams were generated using the Graphviz DOT language.

References

The KRAS G12D Conundrum: A Technical Guide to Covalent vs. Non-Covalent Inhibition Strategies

For Researchers, Scientists, and Drug Development Professionals

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12D mutation is a formidable driver in a significant percentage of human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1][2] For decades, KRAS was deemed "undruggable" due to its picomolar affinity for GTP and the lack of deep, well-defined binding pockets on its surface.[1][3] However, the recent success of covalent inhibitors targeting the KRAS G12C mutation has revitalized the field, paving the way for innovative strategies to conquer other KRAS variants, most notably the highly prevalent G12D mutation.[3][4] This technical guide provides an in-depth comparison of non-covalent and covalent inhibition strategies for KRAS G12D, detailing their mechanisms of action, summarizing key preclinical and clinical data, and providing comprehensive experimental protocols for their evaluation.

The KRAS G12D Signaling Axis

KRAS is a small GTPase that functions as a molecular switch in cell signaling. It cycles between an inactive GDP-bound state and an active GTP-bound state.[5] This cycling is regulated by guanine (B1146940) nucleotide exchange factors (GEFs), such as Son of Sevenless 1 (SOS1), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP.[6] The G12D mutation, a substitution of glycine (B1666218) for aspartic acid at codon 12, impairs the ability of GAPs to bind, locking KRAS in a constitutively active, GTP-bound state.[5] This leads to the persistent activation of downstream pro-proliferative and survival pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[7][8]

Figure 1: Simplified KRAS G12D signaling pathway.

Non-Covalent KRAS G12D Inhibitors

The development of non-covalent inhibitors for KRAS G12D is challenging due to the need for high-affinity binding to outcompete GTP.[1] These inhibitors typically target the switch-II pocket of KRAS, a shallow groove involved in protein-protein interactions.[3][7]

Mechanism of Action

Non-covalent inhibitors bind reversibly to the switch-II pocket of KRAS G12D, often in both its GDP-bound (inactive) and GTP-bound (active) states.[7][9] This binding sterically hinders the interaction of KRAS G12D with its downstream effectors, such as RAF and PI3K, thereby blocking signal transduction.[7] Some non-covalent inhibitors, like those targeting SOS1, prevent the loading of GTP onto KRAS, thus keeping it in an inactive state.[10][11]

Key Non-Covalent Inhibitors and Preclinical/Clinical Data

Several non-covalent KRAS G12D inhibitors are in various stages of development.

-

MRTX1133: A potent and selective non-covalent inhibitor that binds to both the inactive and active states of KRAS G12D.[7][12] Preclinical studies have demonstrated significant tumor regression in pancreatic ductal adenocarcinoma (PDAC) patient-derived xenograft (PDX) models.[13][14] A Phase 1/2 clinical trial for MRTX1133 is ongoing.[15][16]

-

BI 1701963: A pan-KRAS inhibitor that functions by binding to SOS1, thereby preventing the activation of KRAS regardless of its mutation type.[10][11] It is being investigated in Phase I clinical trials, both as a monotherapy and in combination with other agents like MEK inhibitors.[10][17]

-

HRS-4642: A high-affinity, selective, and long-acting non-covalent KRAS G12D inhibitor.[18] In vivo experiments have shown significant inhibition of tumor growth in various xenograft models.[18]

-

Zoldonrasib (RMC-9805): A novel tri-complex inhibitor that covalently binds to Asp12 in the GTP-bound "ON" state of KRAS G12D.[6][19] It has shown promising objective responses in patients with KRAS G12D-mutated non-small cell lung cancer in a phase I clinical trial.[19][20]

| Inhibitor | Target | Mechanism | Key Preclinical/Clinical Highlights |

| MRTX1133 | KRAS G12D | Non-covalent, binds Switch-II pocket (GDP & GTP states) | Marked tumor regression in 73% of PDAC PDX models.[14][21] Currently in Phase 1/2 clinical trials.[15][22] |

| BI 1701963 | SOS1 | Non-covalent, pan-KRAS inhibitor | Blocks tumor growth for many G12 and G13 KRAS mutations.[10] In Phase 1 clinical trials, alone and in combination.[17] |

| HRS-4642 | KRAS G12D | Non-covalent, high-affinity | Significantly inhibits tumor growth in pancreatic and colorectal xenograft models.[18] |

| Zoldonrasib (RMC-9805) | KRAS G12D | Covalent, tri-complex, binds active (GTP) state | 61% objective response rate in KRAS G12D-mutated NSCLC patients in a Phase 1 trial.[19][20] |

Covalent KRAS G12D Inhibitors

The success of covalent inhibitors for KRAS G12C, which target the mutant cysteine residue, has spurred interest in developing similar strategies for KRAS G12D.[4] However, this is more challenging as aspartic acid is a less nucleophilic residue than cysteine.[23]

Mechanism of Action

Covalent inhibitors are designed to form an irreversible bond with a specific amino acid residue on the target protein. For KRAS G12D, the strategy involves designing electrophilic warheads that can react with the aspartic acid at position 12.[6] This permanent modification locks the protein in an inactive conformation, providing a durable inhibition of its signaling activity.

Emerging Covalent Strategies

The development of covalent KRAS G12D inhibitors is still in its early stages. One novel approach involves the use of "tri-complex" inhibitors, such as RMC-9805 (zoldonrasib), which utilize an intracellular chaperone protein, Cyclophilin A, to facilitate the covalent binding to KRAS G12D.[6] Another strategy under investigation is the use of tunable oxirane electrophiles that can covalently modify the aspartic acid residue.[23]

Experimental Protocols

The evaluation of KRAS G12D inhibitors requires a suite of biochemical and cell-based assays.[5][24]

Biochemical Assays

4.1.1. Binding Affinity Determination (Surface Plasmon Resonance - SPR)

-

Objective: To measure the binding affinity (KD) and kinetics (kon, koff) of the inhibitor to the KRAS G12D protein.

-

Principle: Immobilized KRAS G12D protein on a sensor chip is exposed to a flow of the inhibitor at various concentrations. The change in mass on the sensor surface due to binding is measured in real-time.

-

Protocol:

-

Recombinant human KRAS G12D protein is immobilized on a CM5 sensor chip via amine coupling.

-

A series of inhibitor concentrations are prepared in a suitable running buffer (e.g., PBS with 0.05% Tween-20).

-

The inhibitor solutions are injected sequentially over the sensor surface, followed by a dissociation phase with running buffer.

-

The association and dissociation curves are recorded.

-

The data is fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the KD, kon, and koff values.

-

4.1.2. Nucleotide Exchange Assay (TR-FRET)

-

Objective: To assess the inhibitor's ability to block the SOS1-mediated exchange of GDP for GTP on KRAS G12D.[25]

-

Principle: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to monitor the binding of a fluorescently labeled GTP analog to KRAS G12D.

-

Protocol:

-

In a 384-well plate, add serially diluted inhibitor or DMSO control.

-

Add a mixture of GDP-loaded KRAS G12D protein and SOS1.

-

Incubate to allow for compound binding.

-

Initiate the exchange reaction by adding a fluorescently labeled GTP analog.

-

After incubation, measure the TR-FRET signal. A decrease in signal indicates inhibition of nucleotide exchange.

-

Cell-Based Assays

4.2.1. Cellular Target Engagement Assay (Thermal Shift Assay)

-

Objective: To confirm that the inhibitor binds to KRAS G12D within a cellular context.[5]

-

Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its melting temperature (Tm).

-

Protocol:

-

Treat KRAS G12D mutant cancer cells with the inhibitor or vehicle.

-

Lyse the cells and subject the lysate to a temperature gradient.

-

At each temperature, separate soluble and aggregated proteins.

-

Quantify the amount of soluble KRAS G12D using an immunoassay (e.g., ELISA or Western blot).

-

The temperature at which 50% of the protein is denatured is the Tm. An increase in Tm in the presence of the inhibitor indicates target engagement.

-

4.2.2. Downstream Signaling Inhibition (Phospho-ERK Assay)

-

Objective: To measure the inhibitor's effect on the KRAS signaling pathway by quantifying the phosphorylation of a key downstream effector, ERK.[7]

-

Principle: An immunoassay is used to measure the levels of phosphorylated ERK (pERK) in inhibitor-treated cells.

-

Protocol:

-

Seed KRAS G12D mutant cells in a multi-well plate.

-

Treat the cells with a range of inhibitor concentrations.

-

Lyse the cells and perform an ELISA or Western blot using antibodies specific for pERK and total ERK.

-

Normalize the pERK signal to the total ERK signal.

-

Calculate the IC50 value from the dose-response curve.

-

4.2.3. Cell Viability Assay

-

Objective: To determine the inhibitor's potency in inhibiting the proliferation of KRAS G12D mutant cancer cells.[7]

-

Principle: A reagent that measures metabolic activity or cell number is used to assess cell viability after inhibitor treatment.

-

Protocol:

-

Seed KRAS G12D mutant cells in a 96-well plate.

-

Treat the cells with serially diluted inhibitor for a defined period (e.g., 72 hours).

-

Add a viability reagent (e.g., CellTiter-Glo® or resazurin).

-

Measure the luminescence or fluorescence signal.

-

Calculate the IC50 value from the dose-response curve.

-

In Vivo Efficacy Studies

4.3.1. Patient-Derived Xenograft (PDX) Models

-

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a model that closely recapitulates human tumor biology.[14]

-

Principle: Tumor fragments from a patient with a KRAS G12D-mutant cancer are implanted into immunocompromised mice.

-

Protocol:

-

Surgically implant tumor tissue from a patient with a KRAS G12D mutation into immunocompromised mice.

-

Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

-

Administer the inhibitor according to a defined dosing schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, tumors can be harvested for pharmacodynamic and biomarker analysis.

-

Figure 2: General workflow for evaluating KRAS G12D inhibitors.

Future Perspectives and Conclusion

The landscape of KRAS G12D targeted therapy is rapidly evolving. While non-covalent inhibitors have shown significant promise and are advancing in the clinic, the development of covalent inhibitors represents an exciting frontier with the potential for enhanced potency and duration of action. Key challenges remain, including overcoming intrinsic and acquired resistance and optimizing the pharmacokinetic properties of these inhibitors.[15][26] Combination therapies, such as pairing KRAS G12D inhibitors with MEK inhibitors or immune checkpoint blockers, are also being actively explored to enhance anti-tumor activity and provide more durable responses.[17][22] The continued innovation in medicinal chemistry and a deeper understanding of KRAS biology are poised to deliver effective therapies for patients with KRAS G12D-driven cancers, transforming the outlook for these hard-to-treat malignancies.

References

- 1. jetir.org [jetir.org]

- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 4. annualreviews.org [annualreviews.org]

- 5. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. boehringer-ingelheim.com [boehringer-ingelheim.com]

- 11. BI-1701963 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. A Small Molecule with Big Impact: MRTX1133 Targets the KRASG12D Mutation in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mskcc.org [mskcc.org]

- 20. aacr.org [aacr.org]

- 21. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]

- 22. The Phase 1 clinical trial for the KRAS G12D inhibitor MRTX1133, developed by Mirati, has been launched [synapse.patsnap.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. benchchem.com [benchchem.com]

- 26. aacrjournals.org [aacrjournals.org]

The Pivotal Role of the Switch-II Pocket in Taming the "Undruggable" KRAS G12D

For decades, the Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) G12D mutation was considered an intractable target in oncology. This mutation, prevalent in devastating cancers like pancreatic and colorectal cancer, locks the KRAS protein in a constitutively active, GTP-bound state, driving uncontrolled cell growth and proliferation. However, the discovery and exploitation of a cryptic allosteric site, the Switch-II pocket (S-II pocket), has revolutionized the field, paving the way for the development of potent and selective inhibitors against this once "undruggable" target.

The S-II pocket is a transiently accessible groove located near the Switch-II region of the KRAS protein.[1][2] The binding of small molecules to this pocket allosterically modulates the conformation of KRAS, effectively locking it in an inactive state and preventing its interaction with downstream effector proteins, thereby shutting down oncogenic signaling.[3][4] This technical guide provides an in-depth exploration of the Switch-II pocket's role in KRAS G12D inhibition, focusing on the mechanism of action, quantitative binding data of lead compounds, and the experimental protocols used to characterize these groundbreaking inhibitors.

Mechanism of Action: Allosteric Inhibition via the Switch-II Pocket

Inhibitors targeting the Switch-II pocket of KRAS G12D are non-covalent binders.[5][6] Unlike covalent inhibitors that form a permanent bond with specific amino acid residues (like the G12C mutation), these molecules rely on high-affinity, reversible interactions.[3][7] The binding of an inhibitor, such as the well-characterized compound MRTX1133, to the S-II pocket induces a conformational change that stabilizes the inactive, GDP-bound state of KRAS G12D.[5][8] This allosteric modulation achieves several critical inhibitory effects:

-

Arrest of the GTPase Cycle: By stabilizing the inactive conformation, S-II pocket inhibitors block both intrinsic and Guanine Nucleotide Exchange Factor (GEF)-mediated nucleotide exchange, preventing the loading of activating GTP.[4] Furthermore, they can also block both intrinsic and GTPase Activating Protein (GAP)-mediated hydrolysis when engaged with the active, GTP-bound form.[4]

-

Inhibition of Effector Protein Interaction: The conformational changes induced by inhibitor binding disrupt the binding interface for downstream effector proteins, such as RAF and PI3K, thereby blocking the activation of critical signaling cascades like the MAPK and PI3K-AKT pathways.[9][10]

-

High Selectivity: The unique conformation of the S-II pocket in the G12D mutant allows for the design of inhibitors with remarkable selectivity for the mutant protein over wild-type KRAS and other KRAS variants.[10][11][12] This high selectivity is crucial for minimizing off-target effects and creating a wider therapeutic window.

Quantitative Analysis of KRAS G12D Inhibition

The development of potent and selective KRAS G12D inhibitors has been guided by extensive biochemical and cellular characterization. The following tables summarize the quantitative data for the pioneering non-covalent inhibitor, MRTX1133, demonstrating its high affinity and selective inhibitory activity against KRAS G12D.

| Compound | Target | Binding Affinity (KD) | Reference |

| MRTX1133 | KRAS G12D (GDP-loaded) | ~0.2 pM | [12] |

| MRTX1133 | KRAS WT | >1000 nM | [10] |

| MRTX1133 | KRAS G12C | >1000 nM | [10] |

| MRTX1133 | KRAS G12V | >1000 nM | [10] |

| Compound | Target | Inhibitory Activity (IC50) | Fold Selectivity vs. G12D | Reference |

| MRTX1133 | KRAS G12D (Nucleotide Exchange) | 0.14 nM | - | [10][11][13] |

| MRTX1133 | KRAS WT (Nucleotide Exchange) | 5.37 nM | 38.4 | [10][11][13] |

| MRTX1133 | KRAS G12C (Nucleotide Exchange) | 4.91 nM | 35.1 | [10][11][13] |

| MRTX1133 | KRAS G12V (Nucleotide Exchange) | 7.64 nM | 54.6 | [10][11][13] |

| MRTX1133 | KRAS G12D-mutant cell lines (ERK1/2 Phosphorylation) | ~5 nM | - | [12] |

| MRTX1133 | KRAS G12D-mutant cell lines (Cell Viability) | 6 nM (AGS cell line) | >500-fold vs. KRAS WT cell line | [9] |

Experimental Protocols for Characterizing KRAS G12D Inhibitors

The identification and optimization of Switch-II pocket inhibitors rely on a suite of robust biochemical and cell-based assays.[11][13][14] These assays are crucial for determining inhibitor affinity, selectivity, and functional effects on KRAS signaling.

Biochemical Binding Assays

1. qPCR-Based Competition Binding Assay: This technology is used to quantitatively measure the binding affinity (KD) of test compounds.[11][13]

-

Principle: A DNA-tagged KRAS protein is incubated with an immobilized capture ligand that binds to the Switch-II pocket. Test compounds compete with the capture ligand for binding to the KRAS protein. The amount of DNA-tagged KRAS bound to the solid support is quantified by qPCR.

-

Methodology:

-

KRAS proteins (WT, G12D, G12C, G12V) are expressed as fusions with a DNA-binding domain and tagged with a unique DNA amplicon.

-

Cell extracts containing the tagged KRAS protein are incubated with a capture ligand immobilized on magnetic beads in the presence of varying concentrations of the test inhibitor.

-

After incubation and washing steps, the amount of KRAS protein bound to the beads is determined by quantifying the associated DNA tag via qPCR.

-

KD values are calculated from the competition binding curves.

-

2. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Nucleotide Exchange Assay: This assay measures the ability of an inhibitor to block the exchange of GDP for GTP, a key step in KRAS activation.[10]

-

Principle: This assay monitors the binding of a fluorescently labeled GTP analog to KRAS. Inhibition of nucleotide exchange by a compound results in a decrease in the FRET signal.

-

Methodology:

-

Recombinant KRAS protein is pre-loaded with GDP.

-

The protein is then incubated with a GEF (e.g., SOS1), a fluorescently labeled GTP analog (e.g., BODIPY-GTP), and the test inhibitor.

-

The FRET signal between the KRAS protein (e.g., via a specific antibody or tag) and the bound fluorescent GTP analog is measured over time.

-

IC50 values are determined from the dose-response curves of inhibition.

-

Cellular Assays

1. Cellular Target Engagement Assays: These assays confirm that the inhibitor can bind to its intended target within the complex environment of a living cell.[10][11]

-